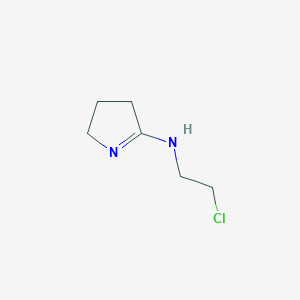

N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine

Beschreibung

N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine is a secondary amine featuring a chloroethyl substituent attached to a partially saturated pyrrole ring. The chloroethyl group is a reactive moiety, often exploited in alkylation reactions or as a precursor for bioactive molecules .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61021-89-4 |

|---|---|

Molekularformel |

C6H11ClN2 |

Molekulargewicht |

146.62 g/mol |

IUPAC-Name |

N-(2-chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C6H11ClN2/c7-3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9) |

InChI-Schlüssel |

VYIGETPDYVCSDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=NC1)NCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions have emerged as a cornerstone for constructing pyrrole frameworks due to their versatility in forming carbon–nitrogen bonds. A three-component reaction involving alkyne esters, amines, and alkenes, as reported by Zhang and Yi, provides a viable pathway for synthesizing trisubstituted pyrroles . Adapting this method, 2-chloroethylamine could serve as the amine component, reacting with an alkyne ester (e.g., methyl propiolate) and ethylene under Pd(II) catalysis. The mechanism involves Pd(II)-mediated activation of the alkyne, followed by migratory insertion into the alkene and cyclization to form the dihydropyrrole core . Key intermediates include a Pd-vinyl species and a radical intermediate stabilized by sulfate anions, which ultimately aromatize to yield the pyrrole .

A second Pd-based approach, demonstrated by Werz, employs internal alkynes and aryl bromides in the presence of PdCl₂(PhCN)₂ . Here, oxidative addition of the aryl bromide to Pd(0) generates a Pd-vinyl intermediate, which undergoes amine coordination and reductive elimination to form an enamine. Subsequent isomerization and cyclization would yield N-(2-chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine. However, controlling the regioselectivity of alkyne insertion remains a challenge, necessitating precise ligand selection.

Table 1: Palladium-Catalyzed Methods for Pyrrole Synthesis

Propargylic Alcohol and α-Oxoketene N,S-Acetal Cyclization

Nandi’s method utilizing propargylic alcohols and α-oxoketene N,S-acetals under InCl₃ catalysis offers a metal-free alternative . In this approach, propargylic alcohol derivatives undergo ionization by InCl₃, enabling nucleophilic attack by α-oxoketene acetals to form conjugated intermediates. Intramolecular cyclization then generates the pyrrole ring, with the 2-chloroethyl group introduced via substitution of a hydroxyl or tosyl leaving group in the propargylic precursor. For instance, treating 3-(2-hydroxyethyl)-1-propargylpyrrolidine with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent, yielding the target compound .

This method’s advantages include mild conditions and avoidance of noble metals, though stoichiometric InCl₃ may pose scalability concerns.

Homopropargylic Amine Cascade Reactions

Li and Liu’s multistep cascade reaction combines homopropargylic amines with aryl iodides under Pd(PPh₃)₂Cl₂/CuI catalysis . While originally designed for tetrasubstituted pyrroles, substituting the aryl iodide with a chloroethyl-containing electrophile could direct the formation of this compound. The mechanism involves Sonogashira coupling, intramolecular hydroamination, and oxidation of a 2-pyrroline intermediate using DDQ .

Critical Considerations :

-

The chloroethyl group must tolerate oxidative conditions during DDQ-mediated aromatization.

-

Copper iodide co-catalysts may necessitate rigorous purification to avoid metal residues.

Reductive Amination of Pyrrole Aldehydes

Reductive amination provides a straightforward route to secondary amines. Reacting 3,4-dihydro-2H-pyrrol-5-carbaldehyde with 2-chloroethylamine in the presence of a reducing agent (e.g., NaBH₃CN) forms the desired product via imine intermediate hydrogenation . This method benefits from commercial availability of pyrrole aldehydes but requires careful pH control to prevent over-reduction or polymerization.

Nucleophilic Substitution on Pre-Formed Pyrrolamines

A post-synthetic modification strategy involves substituting a hydroxyl or tosyl group in 3,4-dihydro-2H-pyrrol-5-amine derivatives with chlorine. For example, treating N-(2-hydroxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with SOCl₂ or PCl₃ under reflux conditions replaces the hydroxyl group with chlorine . This method’s efficiency depends on the leaving group’s aptitude, with tosylates generally exhibiting higher reactivity than hydroxyl groups.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine exhibits significant anticancer properties due to its ability to form reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately inducing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Biological Studies

The compound's alkylating properties are utilized in biological studies to investigate DNA interactions and modifications. It serves as a tool for understanding the mechanisms of action of various anticancer agents and for developing new therapeutic strategies .

Chemical Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it useful in the development of new pharmaceuticals and chemical intermediates .

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of this compound against several cancer cell lines. The results showed significant inhibition of cell growth in vitro, highlighting its potential as a lead compound for further drug development .

Case Study 2: DNA Interaction Studies

Research focusing on the interaction of this compound with DNA demonstrated that it forms stable adducts that can be analyzed using techniques such as mass spectrometry. This study provided insights into the compound's mechanism of action and its potential applications in cancer therapy .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting DNA replication | Induces cell death in rapidly dividing cells |

| Biological Studies | Investigates DNA modifications and interactions | Useful for studying mechanisms of anticancer agents |

| Chemical Synthesis | Building block for complex organic molecules | Participates in various chemical transformations |

Wirkmechanismus

The mechanism of action of N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to the formation of DNA adducts and cross-links. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to form DNA adducts makes it a potent anticancer agent, as it can selectively target rapidly dividing cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogs

*Calculated based on standard atomic weights.

Structural and Reactivity Differences

- Chloroethyl vs. Dimethoxyethyl: The chloroethyl group (C6H11ClN2) is electron-withdrawing and reactive in nucleophilic substitution reactions, making it valuable in synthesizing heterocycles like thiopyrimidinones . In contrast, the dimethoxyethyl analog (C8H16N2O2) has oxygen atoms that enhance solubility and stability, favoring its use in multistep syntheses .

Key Research Findings

Reactivity Trends : Chloroethyl-substituted amines exhibit higher reactivity in alkylation reactions compared to methoxy or bromophenyl analogs, making them preferred for constructing heterocyclic cores .

Antibacterial Optimization: Pyrrolidine-ethyl-thiopyrimidinones (e.g., compound 5a) outperform morpholine or piperidine derivatives in inhibiting Gram-positive bacteria, likely due to reduced steric hindrance .

Solubility Trade-offs : Dimethoxyethyl analogs (e.g., C8H16N2O2) sacrifice reactivity for improved aqueous solubility, broadening their utility in solution-phase syntheses .

Biologische Aktivität

N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroethyl group attached to a pyrrolidine ring. This structure is significant as it contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to alkylate DNA. This alkylation can lead to DNA strand breaks, which are critical in the context of cancer therapy. The compound's mechanism involves:

- DNA Intercalation : The compound can insert itself between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The compound has shown activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| KB-31 | >10.00 | Drug-sensitive human epidermoid |

| KB-8511 | 7.138 | Multi-drug resistant subline |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 value for KB-8511 suggests that this compound may be effective against drug-resistant cancer cells .

Mechanistic Studies

Research has shown that this compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. For instance:

- Apoptosis Induction : The compound has been observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It can cause G2/M phase arrest in cancer cells, preventing further cell division and promoting cell death .

Case Studies and Research Findings

- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor size significantly when administered at specific dosages. These studies provide evidence for its potential as an effective anticancer agent.

- Combination Therapies : Recent research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy. For example, in combination with cisplatin, it showed synergistic effects against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,4-dihydro-2H-pyrrol-5-amine with 2-chloroethyl chloride under controlled conditions. Key steps include:

- Reagent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Lewis acids (e.g., AlCl₃) may improve yield by stabilizing intermediates .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and the chloroethyl moiety (δ 3.6–3.9 ppm for Cl-CH₂) .

- FTIR : Confirm N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

- HRMS : Verify molecular ion peaks (e.g., m/z 162.05 [M+H]⁺) and isotopic patterns for chlorine .

- Data Table :

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.8–2.5 (pyrrolidine CH₂) | |

| ¹³C NMR | δ 45–50 (N-CH₂-Cl) | |

| FTIR | 650 cm⁻¹ (C-Cl stretch) |

Q. How does the choice of solvent impact the stability of this compound?

- Methodological Answer :

- Polar Solvents (e.g., MeOH, DMF) : May accelerate hydrolysis of the chloroethyl group. Stabilize with inert atmospheres (N₂/Ar) to prevent degradation .

- Non-Polar Solvents (e.g., Hexane) : Reduce reactivity but risk poor solubility. Use mixed solvents (e.g., THF/hexane) for balance .

- Validation : Conduct stability assays via UV-Vis or NMR over 24–72 hours to track decomposition.

Advanced Research Questions

Q. What strategies resolve low yields in the alkylation of 3,4-dihydro-2H-pyrrol-5-amine with 2-chloroethyl chloride?

- Methodological Answer :

- Optimize Stoichiometry : Use a 1.2:1 molar ratio of 2-chloroethyl chloride to amine to minimize unreacted starting material .

- Additive Screening : Introduce phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .

- Reaction Time : Extend time to 12–24 hours for complete conversion, confirmed by GC-MS .

Q. How can researchers address discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Variable Control : Document solvent purity, moisture levels, and catalyst activity. For example, trace water in DMF can hydrolyze the chloroethyl group, reducing yield .

- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, solvent polarity) .

- Reproducibility : Cross-validate with independent labs using standardized protocols .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., Gaussian 09) to evaluate activation energies for SN2 pathways .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict hydrolysis rates .

- SAR Analysis : Compare with analogs (e.g., N-methyl derivatives) to identify electronic effects on reactivity .

Q. How does the chloroethyl group influence interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to map binding affinities to target proteins (e.g., kinases or GPCRs) .

- Pharmacophore Modeling : Identify critical interactions (e.g., H-bonding with Cl atom) using MOE or Schrödinger .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines to correlate structure-activity relationships .

Data Contradiction Analysis

- Example : Conflicting reports on melting points or NMR shifts may arise from:

- Polymorphism : Crystallize the compound under different conditions (slow evaporation vs. rapid cooling) .

- Impurity Profiles : Characterize by HPLC-MS to identify byproducts (e.g., hydrolysis derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.